4-(N,N-dimethylsulfamoyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
4-(DIMETHYLSULFAMOYL)-N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrazole core, a methoxyphenyl group, and a dimethylsulfamoyl moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the thienopyrazole core, followed by the introduction of the methoxyphenyl group and the dimethylsulfamoyl moiety. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thienopyrazole core can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(DIMETHYLSULFAMOYL)-N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-(DIMETHYLSULFAMOYL)-N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE include other thienopyrazole derivatives and sulfonamide-containing molecules. These compounds share structural features but may differ in their specific functional groups or overall molecular architecture. The uniqueness of 4-(DIMETHYLSULFAMOYL)-N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE lies in its combination of a thienopyrazole core with a methoxyphenyl group and a dimethylsulfamoyl moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N4O6S2 |
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Molecular Weight |
490.6 g/mol |
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C21H22N4O6S2/c1-24(2)33(29,30)17-10-4-14(5-11-17)21(26)22-20-18-12-32(27,28)13-19(18)23-25(20)15-6-8-16(31-3)9-7-15/h4-11H,12-13H2,1-3H3,(H,22,26) |
InChI Key |
OVCLFNQYBXNPJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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